2'-c-methylinosine

Description

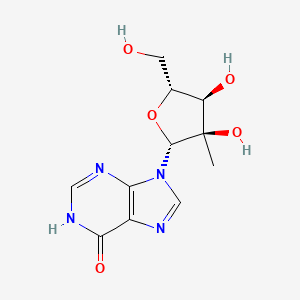

Structure

3D Structure

Propriétés

IUPAC Name |

9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5/c1-11(19)7(17)5(2-16)20-10(11)15-4-14-6-8(15)12-3-13-9(6)18/h3-5,7,10,16-17,19H,2H2,1H3,(H,12,13,18)/t5-,7-,10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDKLIPLXAIBNF-YRKGHMEHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388382 |

Source

|

| Record name | 9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374750-32-0 |

Source

|

| Record name | 2′-C-Methylinosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374750-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-C-Methylinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374750320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action & Metabolic Fate of 2'-C-Methylinosine

[1]

Executive Summary

2'-C-methylinosine is a purine nucleoside analogue belonging to the class of 2'-C-methylated ribonucleosides.[1] While often studied as a primary scaffold, it is functionally critical as the major deamination metabolite of 2'-C-methyladenosine . Its pharmacological significance lies in its complex intracellular activation pathway: unlike its adenosine or guanosine counterparts, 2'-C-methylinosine faces a significant metabolic bottleneck at the initial phosphorylation step.

Once activated to its triphosphate form (usually via conversion to the guanosine analogue), it functions as a non-obligate chain terminator of viral RNA-dependent RNA polymerases (RdRp), specifically the NS5B polymerase of the Hepatitis C Virus (HCV) and other Flaviviridae.

This guide dissects the specific metabolic hurdles (ADA deamination), the molecular mechanism of polymerase inhibition, and the toxicity profiles (mitochondrial DNA polymerase

Chemical Basis & Structural Pharmacology

The introduction of a methyl group at the 2'-carbon of the ribose sugar is a "privileged scaffold" modification in antiviral chemistry.

-

Sugar Conformation: The 2'-C-methyl group forces the ribose ring into a specific sugar pucker (C3'-endo), which mimics the conformation of RNA in the A-form helix. This pre-organizes the molecule for binding to the viral polymerase active site.

-

Steric Blockade: While the 3'-hydroxyl group is present (allowing for the theoretical addition of the next nucleotide), the bulky 2'-methyl group creates a steric clash with the polymerase "priming loop" or specific amino acid residues (e.g., Ser282 in HCV NS5B) after incorporation, preventing translocation.

Intracellular Metabolism: The Bioactivation Cascade

The efficacy of 2'-C-methylinosine is dictated not by its binding affinity, but by its metabolic fate. It represents a "metabolic sink" in the pathway of 2'-C-methyladenosine.

The Adenosine Deaminase (ADA) Trap

2'-C-methyladenosine is a potent antiviral but is rapidly deaminated by ubiquitous Adenosine Deaminase (ADA) to form 2'-C-methylinosine.

-

Kinase Bottleneck: 2'-C-methylinosine is a poor substrate for Adenosine Kinase (AK) and Deoxycytidine Kinase (dCK). Consequently, it accumulates in the cell rather than being phosphorylated to the monophosphate.

-

The Rescue Pathway: To become active, 2'-C-methylinosine must be converted to 2'-C-methyl-IMP (Inosine Monophosphate) and subsequently to 2'-C-methyl-GMP via Inosine Monophosphate Dehydrogenase (IMPDH) .

Visualization: The Metabolic Fate

The following diagram illustrates the conversion of Adenosine analogues to Inosine, and the bottleneck preventing activation.

Caption: Metabolic pathway of 2'-C-methylinosine showing the ADA-mediated formation and the IMPDH-dependent activation route to the guanosine triphosphate analogue.

Molecular Mechanism of Action (HCV NS5B)[3]

Once metabolically converted to the triphosphate form (typically 2'-C-methyl-GTP), the molecule targets the viral RdRp.[2]

Target Engagement

-

Competition: The triphosphate competes with natural GTP for binding to the polymerase active site.

-

Incorporation: The polymerase recognizes the pseudo-base pairing and incorporates the analogue into the nascent RNA strand.

Non-Obligate Chain Termination

Unlike 3'-deoxy analogues (which lack the OH group required for bonding), 2'-C-methyl analogues possess the 3'-OH.

-

Incorporation: The analogue is added to the chain (

). -

Steric Clash: Upon attempting to translocate or bind the next nucleotide (

), the 2'-methyl group clashes with the hydrophobic pocket of the polymerase (specifically residues near the catalytic center). -

Stalling: This distortion prevents the correct alignment of the next incoming nucleotide, leading to chain termination.[3]

Caption: Step-wise mechanism of non-obligate chain termination induced by 2'-C-methyl ribonucleotides.

Experimental Methodologies

To validate the mechanism and metabolic stability of 2'-C-methylinosine, the following protocols are standard.

Protocol A: Adenosine Deaminase (ADA) Stability Assay

Purpose: To quantify the rate of deamination from 2'-C-methyladenosine to 2'-C-methylinosine.

-

Reagent Prep: Prepare recombinant human ADA (0.01 U/mL) in Tris-HCl buffer (pH 7.4).

-

Substrate Initiation: Add 2'-C-methyladenosine (10 µM final concentration).

-

Incubation: Incubate at 37°C.

-

Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes. Quench immediately with ice-cold acetonitrile.

-

Analysis: Centrifuge (10,000 x g, 5 min). Analyze supernatant via HPLC-UV (260 nm) or LC-MS/MS .

-

Tracking: Monitor disappearance of Adenosine peak and appearance of Inosine peak.

-

Protocol B: HCV NS5B Polymerase Inhibition Assay

Purpose: To determine the

-

Enzyme System: Recombinant HCV NS5B (

21, C-terminal truncation for solubility). -

Template: Homopolymeric RNA template (poly-rC) or heteropolymeric viral RNA.

-

Reaction Mix: 20 mM Tris-HCl, 5 mM MgCl2, 1 mM DTT, RNA template, and [3H]-GTP (tracer).

-

Inhibitor: Add serial dilutions of 2'-C-methyl-GTP (Note: The nucleoside 2'-C-methylinosine will be inactive in this cell-free assay; you must use the triphosphate).

-

Quantification: Measure incorporation of radiolabeled GTP via liquid scintillation counting after precipitating RNA on filter papers.

Toxicology & Off-Target Effects[5]

A critical failure mode for 2'-C-methyl nucleosides is mitochondrial toxicity.

Mitochondrial Polymerase Inhibition

Human DNA Polymerase

-

Mechanism: 2'-C-methyl-triphosphates can be incorporated by Pol

. -

Consequence: Inhibition leads to depletion of mtDNA, resulting in mitochondrial dysfunction (lactic acidosis, hepatic steatosis).

-

Comparison: 2'-C-methyl analogues are generally more toxic to mitochondria than 2'-deoxy-2'-fluoro analogues (e.g., Sofosbuvir), which is why 2'-C-methyladenosine derivatives faced clinical attrition.

Quantitative Data Summary

| Compound | Target (HCV NS5B) | Off-Target (Hu Pol | Metabolic Liability |

| 2'-C-Me-Adenosine | 0.3 µM | ~3.0 µM | Rapid deamination to Inosine form |

| 2'-C-Me-Inosine | >50 µM (Cell-based)* | N/A | Poor phosphorylation (Dead end) |

| 2'-C-Me-GTP | 0.1 - 0.5 µM | ~5.0 µM | Active metabolite of the class |

*Note: High cell-based

References

-

Carroll, S. S., et al. (2003).[3] "Inhibition of hepatitis C virus RNA replication by 2'-modified nucleoside analogs." Journal of Biological Chemistry.

-

Eldrup, A. B., et al. (2004).[3][6] "Structure-activity relationship of purine ribonucleosides for inhibition of hepatitis C virus RNA-dependent RNA polymerase." Journal of Medicinal Chemistry.

-

Arnold, J. J., et al. (2012). "Sensitivity of Mitochondrial Transcription and Resistance of RNA Polymerase II Dependent Nuclear Transcription to Antiviral Ribonucleosides.

-

Sofia, M. J., et al. (2010). "Discovery of a β-d-2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus." Journal of Medicinal Chemistry.

Sources

- 1. Inhibitory Effect of 2′-Substituted Nucleosides on Hepatitis C Virus Replication Correlates with Metabolic Properties in Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance [frontiersin.org]

- 5. Heterozygous p.Y955C mutation in DNA polymerase γ leads to alterations in bioenergetics, complex I subunit expression, and mtDNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Paradox of 2'-C-Methylinosine: Metabolic Fate and Antiviral Limitations in Flaviviridae Therapy

Executive Summary

2'-C-methylinosine (2'CMeI) represents a critical junction in the medicinal chemistry of antiviral nucleoside analogs. While not a primary therapeutic candidate itself, it is the defining metabolic sink that limited the clinical viability of early adenosine-based inhibitors for Hepatitis C Virus (HCV).

This technical guide analyzes 2'-C-methylinosine primarily as the deaminated metabolite of 2'-C-methyladenosine (2'CMeA) . We explore its formation via Adenosine Deaminase (ADA), its lack of potency against the NS5B polymerase compared to its parent compound, and the structural modifications (e.g., 7-deaza scaffolds) developed to circumvent its formation. Understanding this molecule is essential for researchers designing nucleoside reverse transcriptase inhibitors (NRTIs) to avoid metabolic dead-ends.

Chemical & Pharmacological Profile

Structural Identity

2'-C-methylinosine is a purine nucleoside analog characterized by a methyl substitution at the 2'-carbon of the ribose sugar.

-

IUPAC Name: 9-(2-C-methyl-β-D-ribofuranosyl)hypoxanthine

-

Core Scaffold: Inosine base (Hypoxanthine) + 2'-C-methyl-ribose.

-

Role: Major circulating metabolite of 2'-C-methyladenosine.

The Metabolic Pathway (The "Deamination Trap")

The antiviral potency of 2'-C-methyl nucleosides relies on intracellular phosphorylation to the triphosphate form (NTP). However, 2'-C-methyladenosine is highly susceptible to Adenosine Deaminase (ADA) , a ubiquitous enzyme that rapidly hydrolyzes the C6-amino group to a carbonyl group, yielding 2'-C-methylinosine.

Why this matters:

-

Loss of Activity: Unlike the adenosine analog, the inosine derivative (2'CMeI) is poorly recognized by intracellular kinases (adenosine kinase/deoxycytidine kinase), preventing the formation of the active triphosphate species.

-

Clearance: The conversion to inosine facilitates rapid efflux from the hepatocyte, effectively neutralizing the drug's therapeutic window.

Visualization: The ADA Deamination Pathway

Figure 1: The metabolic competition between bioactivation (phosphorylation) and detoxification (deamination).[1] The rapid conversion to 2'-C-methylinosine limits the pool of drug available for antiviral activity.

Mechanism of Action & Antiviral Efficacy[2]

Target: HCV NS5B Polymerase

The parent class of compounds (2'-C-methyl nucleosides) acts as non-obligate chain terminators .[1] They target the NS5B RNA-dependent RNA polymerase (RdRp) of Flaviviridae (HCV, Dengue, Zika).

-

Mechanism: The 2'-methyl group creates steric hindrance in the catalytic pocket of the polymerase after incorporation into the nascent RNA chain. This prevents the translocation of the enzyme or the binding of the next incoming nucleotide.

Comparative Potency Data

The following table contrasts the activity of the parent adenosine analog against its inosine metabolite.

| Compound | Target Enzyme | EC50 (HCV Replicon) | Metabolic Stability (t1/2 in Human Plasma) |

| 2'-C-Methyladenosine | NS5B Polymerase | ~0.3 µM | < 1 min (Rapid Deamination) |

| 2'-C-Methylinosine | None (Inactive) | > 100 µM (Inactive) | Stable (Renal Clearance) |

| 7-Deaza-2'-C-Me-Adenosine | NS5B Polymerase | ~1.2 µM | > 24 hrs (ADA Resistant) |

Note: Data derived from comparative studies of nucleoside analogs in Huh-7 replicon systems.

The "Rescue" Pathway (Theoretical)

In endogenous purine metabolism, inosine can be converted to guanosine via Inosine Monophosphate Dehydrogenase (IMPDH) .

-

Hypothesis: Could 2'CMeI be converted to 2'-C-methyl-GMP (active)?

-

Reality: The 2'-methyl modification often interferes with the substrate recognition of IMPDH. Consequently, 2'CMeI acts as a "dead end" rather than a prodrug for the guanosine analog.

Experimental Methodologies

Protocol: Adenosine Deaminase (ADA) Stability Assay

To verify if a novel nucleoside analog will suffer the same fate as 2'-C-methyladenosine, researchers must perform an ADA stability assay.

Reagents:

-

Calf Intestinal Adenosine Deaminase (Sigma-Aldrich, Type II).

-

Test Compound (100 µM in PBS).

-

UV Spectrophotometer (scanning 220–300 nm).

Workflow:

-

Baseline: Measure UV absorbance of the test compound (2'-C-methyladenosine) at 260 nm (Amax for adenosine).

-

Initiation: Add 0.01 units of ADA to the cuvette.

-

Kinetics: Monitor the decrease in absorbance at 260 nm and the simultaneous increase at 248 nm (Amax for inosine) over 10 minutes.

-

Analysis: An isosbestic point should appear if the conversion is clean (A -> I).

-

Calculation: Calculate the half-life (

) of the deamination reaction.-

Result Interpretation: Rapid spectral shift confirms the formation of 2'-C-methylinosine.

-

Protocol: HCV NS5B Polymerase Inhibition Assay

This assay determines if the triphosphate form of the inosine analog (if synthesized chemically) possesses any intrinsic inhibitory capacity.

Reagents:

-

Recombinant HCV NS5B (Δ21 C-terminal truncation).

-

RNA Template: Homopolymeric poly(C) or heteropolymeric viral RNA.

-

Substrates: [3H]-GTP or [3H]-UTP.

-

Inhibitor: 2'-C-methylinosine-5'-triphosphate (chemically synthesized).

Steps:

-

Incubation: Mix NS5B (50 nM), RNA template (20 ng/µL), and reaction buffer (20 mM Tris-HCl, 5 mM MgCl2).

-

Inhibitor Addition: Add serial dilutions of 2'-C-methylinosine-TP (0.1 µM – 100 µM).

-

Start Reaction: Initiate with nucleotide mix containing radiolabeled substrate. Incubate at 30°C for 60 mins.

-

Quench: Stop reaction with 10% TCA (Trichloroacetic acid) containing pyrophosphate.

-

Filtration: Filter precipitates onto GF/B glass fiber filters.

-

Quantification: Measure incorporated radioactivity via liquid scintillation counting.

-

Data: Plot % Activity vs. Log[Inhibitor] to determine IC50.

Structural Solutions & Future Outlook

To overcome the "Inosine Trap," medicinal chemists developed 7-deaza-nucleosides . By replacing the N7 nitrogen of the purine ring with a carbon atom, the molecule is no longer a substrate for ADA.

Case Study: MK-0608

MK-0608 is a 7-deaza-2'-C-methyladenosine analog.

-

Outcome: It retains the potent NS5B inhibition of the parent adenosine but is completely resistant to deamination into an inosine derivative.

-

Result: High oral bioavailability and sustained intracellular triphosphate levels.

Visualization: Structural Evolution

Figure 2: Structural modification strategy to prevent the formation of the inactive inosine metabolite.

References

-

Carroll, S. S., et al. (2003). "Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs." The Journal of Biological Chemistry. Link

- Establishes 2'-C-methyladenosine as a potent inhibitor and discusses its metabolic limit

-

Eldrup, A. B., et al. (2004). "Structure-Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase." Journal of Medicinal Chemistry. Link

- Detailed SAR showing the loss of activity upon deamin

-

Olsen, D. B., et al. (2004). "A 7-Deaza-Adenosine Analog is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties." Antimicrobial Agents and Chemotherapy.[2][3] Link

- Describes the 7-deaza solution to the ADA problem.

-

BenchChem Technical Report. (2025). "Intracellular Conversion of 2'-C-methyladenosine." BenchChem.[1] Link

- Provides metabolic pathway diagrams and stability d

Sources

An In-Depth Technical Guide to 2'-C-Methylinosine as an RNA-Dependent RNA Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for potent and specific antiviral agents remains a cornerstone of modern medicinal chemistry. Among the most validated targets for antiviral drug development is the RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many pathogenic RNA viruses. Nucleoside analogs that mimic natural substrates have emerged as a highly successful class of RdRp inhibitors. This guide provides a comprehensive technical overview of 2'-C-methylinosine, a promising nucleoside analog that functions as a potent inhibitor of viral RdRp. We will delve into its detailed mechanism of action, synthesis, and methods for its comprehensive evaluation, providing field-proven insights for researchers in virology and drug discovery.

The Molecular Mechanism of Action: Non-Obligate Chain Termination

2'-C-methylinosine, once anabolized to its active triphosphate form (2'-C-Me-ITP) within the host cell, acts as a competitive inhibitor of the viral RdRp. Unlike obligate chain terminators, which lack a 3'-hydroxyl group and thus physically prevent the addition of the next nucleotide, 2'-C-methylated nucleosides, including 2'-C-methylinosine, possess a 3'-hydroxyl group. Their inhibitory action stems from a more subtle, yet highly effective, mechanism known as non-obligate chain termination.

Following its incorporation into the nascent viral RNA strand, the presence of the methyl group at the 2'-C position of the ribose sugar introduces significant steric hindrance. This steric clash prevents the proper positioning of the incoming nucleoside triphosphate (NTP) in the active site of the polymerase. Consequently, the RdRp active site is unable to adopt the closed conformation necessary for catalysis of the subsequent phosphodiester bond formation, effectively halting further RNA elongation.[1][2]

It has been demonstrated that a poliovirus RdRp bound to an RNA chain terminated with a 2'-C-methylated nucleotide can still bind the next incoming NTP; however, the crucial conformational change required for catalysis is blocked.[1] This mechanism underscores the elegant design of this class of inhibitors, which exploit the precise spatial constraints of the viral polymerase active site.

Caption: Mechanism of 2'-C-methylinosine action.

Synthesis of 2'-C-Methylinosine and its Triphosphate

The synthesis of 2'-C-methylnucleosides can be achieved through various routes, often starting from readily available sugars like D-glucose or D-ribose.[3] A general and effective method involves the preparation of a protected 2-C-methyl-D-ribofuranose derivative, which then serves as a key intermediate for glycosylation with the desired nucleobase.

Synthesis of 2'-C-Methylinosine

A plausible synthetic route, based on established methodologies, is outlined below. This multi-step process requires careful control of protecting groups and reaction conditions to achieve the desired stereochemistry.

Experimental Protocol:

-

Preparation of a Protected 2-C-Methylribofuranose:

-

Starting from D-ribose, a series of protection and modification steps are employed to introduce the methyl group at the 2'-position. A common strategy involves the formation of a 2-C-hydroxymethyl derivative, which can then be converted to the desired 2-C-methyl group.[3]

-

Alternatively, starting from D-glucose, a multi-step conversion can yield 1,2,3-tri-O-acetyl-2-C-methyl-5-O-p-methylbenzoyl-d-ribofuranose, a versatile intermediate for nucleoside synthesis.[3]

-

-

Glycosylation with Hypoxanthine:

-

The protected 2-C-methylribofuranose is then coupled with a silylated derivative of hypoxanthine. The Vorbrüggen glycosylation, using a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is a commonly employed method for this transformation.[3]

-

-

Deprotection:

-

Finally, all protecting groups are removed under appropriate conditions to yield 2'-C-methylinosine. This typically involves treatment with a base, such as sodium methoxide in methanol, to remove acyl protecting groups.

-

Synthesis of 2'-C-Methylinosine 5'-Triphosphate

For in vitro biochemical assays, the active triphosphate form of the nucleoside is required. The following protocol, adapted from established methods for nucleoside triphosphate synthesis, can be employed.[4][5]

Experimental Protocol:

-

Monophosphorylation:

-

2'-C-methylinosine is first monophosphorylated at the 5'-hydroxyl group. A common method is the Yoshikawa procedure, which utilizes phosphoryl chloride (POCl₃) in trimethylphosphate.

-

-

Conversion to the Triphosphate:

-

The resulting 5'-monophosphate is then converted to the triphosphate by reaction with a pyrophosphate salt, such as tributylammonium pyrophosphate, in the presence of a condensing agent like carbonyldiimidazole (CDI).

-

-

Purification:

-

The final 2'-C-methylinosine 5'-triphosphate is purified by ion-exchange chromatography.

-

Caption: Synthetic workflow for 2'-C-methylinosine and its triphosphate.

In Vitro Evaluation of RdRp Inhibition

A robust in vitro assay is crucial for determining the inhibitory potency of 2'-C-methylinosine triphosphate against the target viral RdRp. A commonly used method is the primer extension assay, which can be adapted for a high-throughput, non-radioactive format.[6]

Experimental Protocol: Fluorescence-Based Primer Extension Assay

-

Reagents and Materials:

-

Purified recombinant viral RdRp (e.g., from E. coli or insect cell expression systems).[6]

-

Fluorescently labeled RNA primer and a corresponding RNA template.

-

2'-C-Methylinosine 5'-triphosphate (2'-C-Me-ITP).

-

Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP).

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

-

Quenching solution (e.g., EDTA).

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system.

-

Fluorescence gel scanner.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a defined concentration of the RNA primer-template duplex, and the viral RdRp enzyme.

-

Add varying concentrations of 2'-C-Me-ITP to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding a mixture of the four natural NTPs.

-

Incubate the reactions at the optimal temperature for the specific RdRp (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reactions by adding the quenching solution.

-

Analyze the reaction products by denaturing PAGE.

-

Visualize and quantify the fluorescently labeled full-length product and any terminated products using a fluorescence gel scanner.

-

-

Data Analysis:

-

Determine the percentage of inhibition of full-length product formation at each concentration of 2'-C-Me-ITP.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

-

In Vivo Evaluation of Antiviral Efficacy

Preclinical in vivo studies are essential to assess the therapeutic potential of 2'-C-methylinosine. A mouse model of viral infection is a common and valuable tool for these evaluations. The following protocol is a representative example based on studies with the closely related compound, 7-deaza-2'-C-methyladenosine.[7][8]

Experimental Protocol: Murine Model of Viral Infection

-

Animal Model:

-

Use a susceptible mouse strain for the virus of interest (e.g., AG129 mice for Zika virus, which lack interferon-α/β and -γ receptors).[9]

-

-

Infection and Treatment:

-

Infect the mice with a standardized dose of the virus via an appropriate route (e.g., intraperitoneal or intranasal).

-

Administer 2'-C-methylinosine or a vehicle control to different groups of mice. The treatment can be initiated prophylactically (before infection) or therapeutically (after infection). The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen (e.g., once or twice daily) should be optimized.

-

-

Efficacy Endpoints:

-

Morbidity and Mortality: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and record survival rates.

-

Viremia and Viral Load in Tissues: Collect blood and various organs (e.g., brain, spleen, liver) at different time points post-infection. Quantify viral RNA levels using quantitative reverse transcription PCR (qRT-PCR) and/or determine infectious virus titers by plaque assay.

-

Histopathology: Perform histological analysis of key organs to assess tissue damage and inflammation.

-

-

Data Analysis:

-

Compare the survival curves of the treated and control groups using statistical methods such as the log-rank (Mantel-Cox) test.

-

Analyze differences in viral loads and other quantitative parameters between the groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Selectivity, Cytotoxicity, and Resistance

Selectivity

A critical aspect of any antiviral drug is its selectivity for the viral target over host cellular machinery. The triphosphate of 2'-C-methylated nucleosides should ideally be a poor substrate for human DNA and RNA polymerases to minimize off-target effects.

Experimental Approach:

-

Perform in vitro polymerase assays using purified human DNA polymerase α, β, γ, and RNA polymerase II.

-

Determine the IC₅₀ or Kᵢ values of 2'-C-Me-ITP for these human polymerases and compare them to the values obtained for the viral RdRp. A high selectivity index (IC₅₀ for host polymerase / IC₅₀ for viral polymerase) is desirable.

Cytotoxicity

The potential for 2'-C-methylinosine to cause cellular toxicity must be thoroughly evaluated.

Experimental Protocol: Cell Viability Assay

-

Cell Lines: Use a panel of relevant human cell lines (e.g., Huh-7, A549, Vero) to assess cytotoxicity.

-

Assay Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 2'-C-methylinosine for a defined period (e.g., 48-72 hours).

-

Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, which measures mitochondrial metabolic activity.

-

-

Data Analysis:

-

Calculate the half-maximal cytotoxic concentration (CC₅₀) value from the dose-response curve. The selectivity index (SI) is then calculated as CC₅₀ / EC₅₀ (half-maximal effective concentration from antiviral assays). A high SI value indicates a favorable therapeutic window.

-

Table 1: Representative Cytotoxicity Data for a Nucleoside Analog

| Cell Line | Assay | CC₅₀ (µM) |

| Huh-7 | MTT Assay (72h) | >100 |

| A549 | MTT Assay (72h) | >100 |

| Vero | MTT Assay (72h) | >100 |

Note: This is example data; actual values for 2'-C-methylinosine would need to be experimentally determined.

Resistance

The emergence of drug-resistant viral variants is a significant challenge in antiviral therapy. For 2'-C-methylated nucleoside inhibitors, a key resistance mutation has been identified in the RdRp of some viruses, such as the S282T substitution in the hepatitis C virus (HCV) NS5B polymerase.[2][10]

Mechanism of Resistance:

The S282T mutation in HCV NS5B introduces a bulkier threonine residue in place of serine at a position that is critical for accommodating the 2'-C-methyl group of the inhibitor. This steric clash reduces the efficiency of incorporation of the 2'-C-methylated nucleotide triphosphate, thereby conferring resistance.[2] Interestingly, this mutation can also lead to a general decrease in the polymerase's catalytic efficiency, potentially reducing viral fitness.[2]

Experimental Approaches to Characterize Resistance:

-

In Vitro Selection: Passage the virus in the presence of escalating concentrations of 2'-C-methylinosine to select for resistant variants.

-

Genotypic Analysis: Sequence the RdRp gene of the resistant variants to identify mutations.

-

Phenotypic Analysis: Characterize the susceptibility of the mutant viruses to 2'-C-methylinosine in cell-based assays.

-

Biochemical Assays: Express and purify the mutant RdRp and compare its enzymatic activity and inhibition by 2'-C-Me-ITP to the wild-type enzyme.

Conclusion

2'-C-methylinosine represents a promising scaffold for the development of potent and selective inhibitors of viral RNA-dependent RNA polymerases. Its mechanism of non-obligate chain termination, driven by steric hindrance within the enzyme's active site, is a testament to the power of rational drug design. A thorough understanding of its synthesis, in vitro and in vivo evaluation, and potential for resistance is paramount for its successful development as a therapeutic agent. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to advance the study of 2'-C-methylinosine and other novel nucleoside analogs in the ongoing fight against viral diseases.

References

-

Miglio, C., et al. (2007). General Catalytic Deficiency of Hepatitis C Virus RNA Polymerase with an S282T Mutation and Mutually Exclusive Resistance towards 2′-Modified Nucleotide Analogues. Journal of Virology, 81(16), 8564-8574. [Link]

-

Boehr, D. D., et al. (2019). 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. Journal of Biological Chemistry, 294(45), 16813-16823. [Link]

-

Le Pogam, S., et al. (2006). In vitro selected Con1 subgenomic replicons resistant to 2′-C-Methyl-Cytidine or to R1479 show lack of cross-resistance. Antiviral Research, 71(2-3), 228-237. [Link]

-

Dutartre, H., et al. (2014). Identification of the NS5B S282T Resistant Variant and Two Novel Amino Acid Substitutions That Affect Replication Capacity in Hepatitis C Virus-Infected Patients Treated with Mericitabine and Danoprevir. Antimicrobial Agents and Chemotherapy, 58(4), 2055-2063. [Link]

-

Schelbert, B., et al. (2016). A Complex Network of Interactions between S282 and G283 of Hepatitis C Virus Nonstructural Protein 5B and the Template Strand Affects Susceptibility to Sofosbuvir and Ribavirin. Journal of Virology, 90(15), 6828-6838. [Link]

-

Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

-

de Souza, A. C. A., et al. (2025). Broad-Spectrum Antiviral Efficacy of 7-Deaza-7-Fluoro-2'-C-Methyladenosine Against Multiple Coronaviruses In Vitro and In Vivo. bioRxiv. [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... Retrieved from [Link]

-

Mikhailov, S. N., et al. (1991). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose. Carbohydrate Research, 216, 237-248. [Link]

-

ResearchGate. (2025). Broad-Spectrum Antiviral Efficacy of 7-Deaza-7-Fluoro-2'-C-Methyladenosine Against Multiple Coronaviruses In Vitro and In Vivo. Retrieved from [Link]

-

Ma, H., et al. (2018). In vitro RNA-dependent RNA Polymerase Assay Using Arabidopsis RDR6. Bio-protocol, 8(1), e2681. [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Jin, Z., et al. (2021). Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. mBio, 12(2), e03433-20. [Link]

-

Eyer, L., et al. (2022). Antiviral and Immunomodulatory Effects of 7-Deaza-2-methyladenosine (7DMA) in a Susceptible Mouse Model of Usutu Virus Infection. Viruses, 14(11), 2391. [Link]

-

ResearchGate. (n.d.). Alternative method for synthesis of 2'-substituted C-nucleosides. Retrieved from [Link]

-

Institute for Antiviral Research, Utah State University. (n.d.). In Vivo Antiviral Testing. Retrieved from [Link]

-

Rausch, J. W., et al. (2015). The synthesis of 2′-methylseleno adenosine and guanosine 5′-triphosphates. Beilstein Journal of Organic Chemistry, 11, 2697-2703. [Link]

-

Zmurko, J., et al. (2016). The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model. PLoS Neglected Tropical Diseases, 10(5), e0004695. [Link]

-

Atsumi, T., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 11(4), 2531-2536. [Link]

-

Pande, P., et al. (2015). Cytotoxicity, crosslinking and biological activity of three mitomycins. Journal of Biological Chemistry, 290(36), 21944-21954. [Link]

-

ResearchGate. (n.d.). IC50 values of compounds 1 and 2 against human cancer cell lines. (A)... Retrieved from [Link]

-

Singh, R., et al. (2021). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry, 17, 2459-2486. [Link]

-

Li, N. S., et al. (2009). Synthesis of 2'-C-beta-methyl-2'-deoxyguanosine. The Journal of Organic Chemistry, 74(5), 2227-2230. [Link]

-

Romain, F., et al. (2023). Regulation of viral RNA-dependent RNA polymerases by phosphorylation. Frontiers in Virology, 3, 1163403. [Link]

-

ResearchGate. (2016). Synthesis of Nucleoside Triphosphates from 2'-3'-Protected Nucleosides Using Trimetaphosphate. Retrieved from [Link]

-

Bai, X., et al. (2022). Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay. Frontiers in Immunology, 13, 844749. [Link]

-

Vasilyeva, S. V., et al. (2021). Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates. Molecules, 26(17), 5307. [Link]

-

Harki, D. A., et al. (2013). Inhibition of hepatitis C viral RNA-dependent RNA polymerase by α-P-boranophosphate nucleotides: exploring a potential strategy for mechanism-based HCV drug design. Antiviral Chemistry and Chemotherapy, 23(4), 159-169. [Link]

-

ACS Figshare. (2016). Synthesis of Nucleoside Triphosphates from 2′-3′-Protected Nucleosides Using Trimetaphosphate. Retrieved from [Link]

-

Scilit. (2016). Synthesis of Nucleoside Triphosphates from 2′-3′-Protected Nucleosides Using Trimetaphosphate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. General Catalytic Deficiency of Hepatitis C Virus RNA Polymerase with an S282T Mutation and Mutually Exclusive Resistance towards 2′-Modified Nucleotide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The synthesis of 2′-methylseleno adenosine and guanosine 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

The Genesis and Trajectory of a Potent Antiviral Nucleoside: A Technical Guide to 2'-C-Methylinosine

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for Novel Antiviral Agents

The relentless evolution of viral pathogens necessitates a continuous search for novel antiviral agents with improved efficacy, broader activity, and higher barriers to resistance. Nucleoside and nucleotide analogues have long been a cornerstone of antiviral therapy, exploiting the viral replication machinery for their therapeutic effect. This guide delves into the discovery and development of a significant, albeit less clinically advanced, member of this class: 2'-C-methylinosine. We will explore its scientific underpinnings, from the rationale of its design to its mechanism of action and the synthetic pathways developed for its creation. This document serves as a comprehensive technical resource for researchers and drug development professionals interested in the rich scientific history and future potential of 2'-C-methylated nucleosides.

The Dawn of 2'-C-Methylated Nucleosides: A Strategic Design

The story of 2'-C-methylinosine is intrinsically linked to the broader effort to develop potent inhibitors of viral RNA-dependent RNA polymerases (RdRps). These enzymes are crucial for the replication of many RNA viruses and represent a prime target for antiviral drug development. The introduction of a methyl group at the 2'-C position of the ribose sugar was a deliberate and strategic modification aimed at overcoming the limitations of earlier nucleoside analogues.

The rationale behind this modification was twofold:

-

Steric Hindrance: It was hypothesized that the 2'-C-methyl group would create a steric clash within the active site of the viral RdRp after its incorporation into the growing RNA chain, thereby terminating elongation.

-

Enhanced Stability: The C-C bond of the methyl group is more stable than the C-O bond of the natural hydroxyl group, potentially leading to greater metabolic stability.

Early research in this area focused on various 2'-C-methylated nucleosides, including adenosine, cytidine, and guanosine analogues, which showed promising activity against a range of positive-strand RNA viruses, most notably the Hepatitis C virus (HCV).[1][2] This foundational work paved the way for the exploration of 2'-C-methylinosine as another potential antiviral agent.

Synthesis of 2'-C-Methylinosine: A Chemical Odyssey

The synthesis of 2'-C-methylated nucleosides presents a significant stereochemical challenge: the creation of a quaternary center at the 2'-position of the ribose sugar with the correct stereochemistry. Several synthetic strategies have been developed to address this, generally involving either the modification of a pre-existing ribose scaffold or the construction of the sugar ring with the desired modification in place.

While a specific, high-yielding synthesis for 2'-C-methylinosine is not extensively detailed in publicly available literature, a general and efficient method can be extrapolated from the well-documented synthesis of its close analogue, 2'-C-methylguanosine.[3][4]

A Representative Synthetic Approach:

A common and effective strategy involves the glycosylation of a protected purine base with a suitably activated 2'-C-methylated ribose derivative.[4]

Key Steps in the Synthesis:

-

Preparation of the Glycosyl Donor: The synthesis typically begins with a commercially available, protected ribofuranose. A multi-step process is then employed to introduce the methyl group at the 2'-C position. This often involves the formation of an enolate at the 2'-position followed by methylation.

-

Glycosylation: The protected and activated 2'-C-methylated ribose is then coupled with a protected hypoxanthine derivative. This crucial step establishes the β-N-glycosidic bond, and reaction conditions are optimized to achieve high stereoselectivity.

-

Deprotection: The final step involves the removal of all protecting groups from the sugar and the base to yield the target molecule, 2'-C-methylinosine.

Experimental Protocol: A Generalized Synthesis of 2'-C-Methylinosine

-

Step 1: Synthesis of a Protected 2'-C-Methyl-Ribofuranose.

-

Starting from a protected D-ribose, a series of reactions involving oxidation, methylation, and reduction are performed to introduce the methyl group at the 2'-position with the desired stereochemistry. Protecting groups such as benzoyl or silyl ethers are commonly used to protect the hydroxyl groups.

-

-

Step 2: Activation of the Glycosyl Donor.

-

The anomeric hydroxyl group of the protected 2'-C-methyl-ribofuranose is converted into a good leaving group, such as a halide or a triflate, to facilitate the subsequent glycosylation reaction.

-

-

Step 3: Glycosylation with a Protected Hypoxanthine.

-

The activated sugar is reacted with a silylated or otherwise protected hypoxanthine derivative in the presence of a Lewis acid catalyst (e.g., trimethylsilyl triflate) to form the N-glycosidic bond.[4]

-

-

Step 4: Deprotection.

-

The protecting groups are removed under appropriate conditions (e.g., ammonolysis for benzoyl groups, fluoride treatment for silyl groups) to afford the final product, 2'-C-methylinosine.

-

-

Step 5: Purification.

-

The crude product is purified using chromatographic techniques, such as silica gel chromatography or reversed-phase high-performance liquid chromatography (HPLC), to yield the pure compound.

-

Mechanism of Action: A Molecular Wrench in the Viral Machine

The antiviral activity of 2'-C-methylinosine, like its 2'-C-methylated counterparts, stems from its ability to act as a non-obligate chain terminator of viral RNA synthesis.[5] This mechanism is both elegant and potent.

The Pathway to Inhibition:

-

Cellular Uptake and Anabolism: 2'-C-methylinosine is taken up by the host cell and is subsequently phosphorylated by host cell kinases to its active triphosphate form.[6][7] This metabolic activation is a critical prerequisite for its antiviral activity.

-

Incorporation by the Viral RdRp: The triphosphate of 2'-C-methylinosine is recognized as a substrate by the viral RNA-dependent RNA polymerase and is incorporated into the nascent viral RNA strand.

-

Termination of Chain Elongation: Following its incorporation, the 2'-C-methyl group on the sugar moiety prevents the RdRp from catalyzing the formation of the next phosphodiester bond. Crucially, it has been shown that this is not due to the prevention of the binding of the next incoming nucleotide. Instead, the methyl group sterically hinders the conformational change required for the closure of the active site, a necessary step for catalysis.[5] This effectively halts the replication of the viral genome.

Diagram: Mechanism of Action of 2'-C-Methylinosine

Caption: Cellular activation and subsequent inhibition of viral RNA synthesis by 2'-C-methylinosine.

Antiviral Spectrum and Preclinical Insights

While specific preclinical data for 2'-C-methylinosine is sparse, the broader class of 2'-C-methylated nucleosides has demonstrated potent activity against a wide range of RNA viruses, particularly those in the Flaviviridae family.[8][9][10]

Table 1: Antiviral Activity of Representative 2'-C-Methylated Nucleosides

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| 2'-C-Methyladenosine | West Nile Virus | Vero | Low micromolar | [8] |

| 7-Deaza-2'-C-methyladenosine | West Nile Virus | PS | 0.33 ± 0.08 | [8][10] |

| 2'-C-Methylcytidine | Hepatitis C Virus | Replicon | Low micromolar | [2] |

| 2'-C-Methylguanosine | Hepatitis C Virus | Replicon | Not specified | [2] |

Based on these data, it is reasonable to hypothesize that 2'-C-methylinosine would exhibit a similar spectrum of activity, particularly against viruses like HCV and West Nile Virus. However, dedicated preclinical studies would be necessary to confirm its efficacy and safety profile.

Future Perspectives and Conclusion

2'-C-methylinosine represents a compelling example of rational drug design in the field of antiviral nucleosides. While it has not progressed to the clinical forefront in the same way as some of its counterparts, the scientific principles underlying its design and mechanism of action remain highly relevant. The extensive research into 2'-C-methylated nucleosides has significantly advanced our understanding of viral RdRp inhibition and has paved the way for the development of successful antiviral drugs.

Future research could focus on several key areas:

-

Prodrug Strategies: To enhance the bioavailability and cellular uptake of 2'-C-methylinosine, various prodrug approaches could be explored.[6][11]

-

Combination Therapies: The potential for synergistic effects when combined with other antiviral agents targeting different viral proteins or host factors should be investigated.

-

Broad-Spectrum Activity: A comprehensive evaluation of 2'-C-methylinosine against a panel of emerging and re-emerging RNA viruses could uncover new therapeutic applications.

References

-

Ruzek, D., et al. (2019). Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection. Antimicrobial Agents and Chemotherapy, 63(3), e02093-18. [Link]

-

Lee, Y. J., et al. (2010). Synthesis of 2-C-hydroxymethylribofuranosylpurines as potent anti-hepatitis C virus (HCV) agents. Bioorganic & Medicinal Chemistry Letters, 20(10), 3050-3053. [Link]

-

Ruzek, D., et al. (2019). Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2'- C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection. Antimicrobial Agents and Chemotherapy, 63(3). [Link]

-

Kim, Y., et al. (2019). 2-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. Journal of Biological Chemistry, 294(45), 16915-16925. [Link]

-

Singh, K., et al. (2020). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Molecules, 25(23), 5732. [Link]

-

Cosson, F., et al. (2018). Synthesis of ribavirin 2'-Me-C-nucleoside analogues. Beilstein Journal of Organic Chemistry, 14, 2586-2591. [Link]

-

Ruzek, D., et al. (2019). Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′- C -Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection. ResearchGate. [Link]

-

McCoy, C. (2010). Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. Viruses, 2(3), 749-771. [Link]

-

Li, N. S., & Piccirilli, J. A. (2006). Efficient synthesis of 2'-C-beta-methylguanosine. The Journal of Organic Chemistry, 71(10), 4018-4020. [Link]

-

Li, N. S., & Piccirilli, J. A. (2009). Synthesis of 2'-C-beta-methyl-2'-deoxyguanosine. The Journal of Organic Chemistry, 74(5), 2227-2230. [Link]

-

Ali, S., et al. (2020). Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. Molecules, 25(21), 5202. [Link]

-

Li, N. S., & Piccirilli, J. A. (2006). Efficient Synthesis of 2'-C-β-Methylguanosine. The Journal of Organic Chemistry, 71(10), 4018-4020. [Link]

-

Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]

-

Addepalli, H., et al. (2014). Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents. ACS Medicinal Chemistry Letters, 5(7), 812-817. [Link]

-

Ali, S., et al. (2020). Synthesis and Antiviral Activity of a Series of 2'- C-Methyl-4'-thionucleoside Monophosphate Prodrugs. Molecules, 25(21), 5202. [Link]

-

Clark, J. L., et al. (2006). Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication. Bioorganic & Medicinal Chemistry Letters, 16(6), 1712-1715. [Link]

-

Murakami, E., et al. (2008). The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]

Sources

- 1. Synthesis of 2-C-hydroxymethylribofuranosylpurines as potent anti-hepatitis C virus (HCV) agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Efficient synthesis of 2'-C-beta-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pure.psu.edu [pure.psu.edu]

- 6. Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2'- C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antiviral Activity of a Series of 2'- C-Methyl-4'-thionucleoside Monophosphate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Scientific Imperative for Evaluating 2'-C-Methylinosine

An In-Depth Technical Guide for the In Vitro Evaluation of 2'-C-Methylinosine

Nucleoside analogs represent a cornerstone of antiviral therapy, with their efficacy rooted in the clever deception of viral polymerases.[1] Among these, 2'-C-methylated ribonucleosides have emerged as a particularly potent class, most notably as inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp).[2][3][4] The addition of a methyl group at the 2'-C position of the ribose sugar sterically hinders the catalytic action of the viral polymerase, often leading to chain termination of the nascent viral RNA.[5]

2'-C-methylinosine, a purine nucleoside analog, belongs to this promising family. Its comprehensive in vitro evaluation is a critical prerequisite to establishing its potential as a therapeutic candidate. This guide provides a holistic framework for this evaluation, moving beyond mere protocols to instill a deep understanding of the scientific rationale behind each experimental choice. Our approach is designed as a self-validating cascade, ensuring that data generated at each stage informs and refines the next, building a robust profile of the compound's efficacy, toxicity, and mechanism of action.

Foundational Physicochemical & Stability Assessment

Before delving into biological assays, a baseline understanding of the molecule's integrity is paramount. This initial phase prevents the misinterpretation of biological data that could arise from compound degradation or impurity.

Purity and Identity Verification

The first step is to confirm the identity and purity of the 2'-C-methylinosine batch. This is non-negotiable for data integrity.

-

Methodologies: High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.

-

Trustworthiness: An impurity peak in HPLC could represent a degradation product or a synthesis byproduct with its own biological activity, confounding results. A purity level of >98% is the accepted standard for initiating in vitro screening.

In Vitro Metabolic Stability

A compound that is rapidly metabolized will not have sufficient exposure to exert its effect. Early assessment of metabolic stability in liver-derived systems is a crucial filter in drug discovery.[6][7]

-

Principle: The compound is incubated with liver microsomes (containing Phase I enzymes like Cytochrome P450s) or hepatocytes (containing both Phase I and Phase II enzymes) along with necessary cofactors. The disappearance of the parent compound over time is monitored.[7]

-

Protocol: Microsomal Stability Assay

-

Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a cofactor solution (e.g., NADPH regenerating system).

-

Incubation: Pre-warm HLM and 2'-C-methylinosine in a phosphate buffer solution at 37°C.

-

Initiation: Add the pre-warmed cofactor solution to initiate the metabolic reaction.

-

Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining 2'-C-methylinosine.

-

Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[6]

-

-

Scientist's Note: Including a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) as controls is essential for validating the metabolic competency of the microsomal batch.

The Core of Efficacy: Antiviral Activity Assessment

The primary goal is to determine if 2'-C-methylinosine can inhibit viral replication in a cellular context. For this class of compounds, the HCV replicon system is the industry-standard tool.[8][9][10]

The HCV Replicon System: A Validated Cellular Model

HCV replicons are engineered sub-genomic or full-length HCV RNAs that can autonomously replicate in cultured hepatoma cells (e.g., Huh-7).[8] They are the workhorse for HCV drug discovery because they isolate the replication machinery (the target of nucleoside analogs) from other viral life cycle stages like entry and egress.[10][11]

-

Diagram: HCV Replicon Assay Workflow

Caption: High-level workflow for determining the EC50 of 2'-C-methylinosine in an HCV replicon cell line.

Protocol: Determining the 50% Effective Concentration (EC50)

-

Principle: A Huh-7 cell line stably expressing an HCV replicon with a reporter gene (e.g., Firefly Luciferase) is used.[10] The activity of the compound is measured by the reduction in reporter signal, which is directly proportional to the inhibition of viral RNA replication.

-

Materials:

-

Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter.

-

Complete cell culture medium (DMEM, 10% FBS, non-essential amino acids, penicillin-streptomycin).

-

96-well clear-bottom white plates.

-

2'-C-methylinosine stock solution in DMSO.

-

Luciferase assay reagent.

-

A known HCV inhibitor as a positive control (e.g., Sofosbuvir).

-

-

Step-by-Step Methodology:

-

Cell Plating: Seed the HCV replicon cells into 96-well plates at a pre-determined density and incubate for 24 hours.

-

Compound Dilution: Prepare a serial dilution series of 2'-C-methylinosine in culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤0.5%).

-

Treatment: Remove the old medium from the cells and add the medium containing the compound dilutions. Include 'cells only' (no virus, no compound) and 'virus control' (cells with replicon, no compound) wells.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.

-

Lysis and Reading: Aspirate the medium, wash the cells with PBS, and add cell lysis buffer. After a short incubation, add the luciferase substrate and immediately measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the 'virus control' wells (representing 100% replication). Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

-

Assessing the Therapeutic Window: Cytotoxicity and Selectivity

An effective antiviral must be potent against the virus but spare the host cell. Cytotoxicity assays are performed in parallel with efficacy assays to determine the compound's safety profile.[12][13]

Protocol: Determining the 50% Cytotoxic Concentration (CC50)

-

Principle: The same parental cell line used for the replicon assay (e.g., Huh-7) but without the replicon is treated with the compound. Cell viability is measured, often via mitochondrial activity using tetrazolium salts like MTS, which are converted to a colored formazan product by living cells.[14]

-

Step-by-Step Methodology:

-

Cell Plating: Seed parental Huh-7 cells in a 96-well plate.

-

Treatment: Treat cells with the same serial dilutions of 2'-C-methylinosine as in the EC50 assay.

-

Incubation: Incubate for the same duration (48-72 hours).

-

Assay: Add the MTS reagent (or similar viability reagent) to each well and incubate for 1-4 hours.

-

Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Data Analysis: Normalize the absorbance readings to the 'cells only' control wells. Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 value.

-

Calculating the Selectivity Index (SI)

The Selectivity Index is a critical metric that defines the therapeutic window of a compound.[1]

-

Formula: SI = CC50 / EC50

-

Interpretation: A higher SI value indicates greater selectivity for the viral target over the host cell. An SI > 10 is generally considered a minimum benchmark for a promising hit compound, with values >100 being highly desirable.

Summarizing Efficacy and Cytotoxicity Data

| Parameter | 2'-C-methylinosine | Positive Control (Sofosbuvir) |

| EC50 (µM) | Experimental Value | Literature/Experimental Value |

| CC50 (µM) | Experimental Value | Literature/Experimental Value |

| Selectivity Index (SI) | Calculated Value | Calculated Value |

Elucidating the Mechanism of Action (MoA)

Once efficacy is established, the next logical step is to confirm how the compound works. For a nucleoside analog, this involves demonstrating its action on the viral polymerase and understanding its metabolic activation.

Diagram: Proposed Mechanism of Action

Caption: Metabolic activation and mechanism of action for 2'-C-methylinosine as an HCV polymerase inhibitor.

Enzymatic Assay: Direct Inhibition of HCV RdRp

-

Principle: This cell-free assay directly measures the ability of the active triphosphate form of the drug to inhibit purified recombinant HCV polymerase.[15][16] This confirms that the polymerase is the direct target and decouples the activity from cellular uptake and metabolism.

-

Protocol: RdRp Inhibition Assay

-

Compound Activation: 2'-C-methylinosine must first be chemically synthesized into its 5'-triphosphate form (2'-C-Me-ITP).

-

Reaction Mix: Prepare a reaction buffer containing purified recombinant HCV RdRp, a synthetic RNA template, and a mix of natural NTPs (ATP, CTP, UTP, GTP), one of which is labeled (e.g., [α-³²P]GTP or fluorescently).

-

Inhibition: Add serial dilutions of 2'-C-Me-ITP to the reaction mix.

-

Incubation: Incubate at the optimal temperature for the enzyme (e.g., 30°C) to allow RNA synthesis.

-

Quenching & Precipitation: Stop the reaction and precipitate the newly synthesized, labeled RNA product.

-

Detection: The amount of incorporated label is quantified using a scintillation counter or fluorescence reader.

-

Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the 50% inhibitory concentration (IC50).

-

Resistance Profiling

-

Principle: To anticipate potential clinical resistance, resistant viral populations are generated in vitro by culturing the HCV replicon cells in the presence of sub-lethal concentrations of 2'-C-methylinosine over multiple passages.[17][18]

-

Workflow:

-

Selection: Culture replicon cells with a concentration of 2'-C-methylinosine equivalent to its EC50 or EC90.

-

Passaging: Passage the cells every 3-4 days, gradually increasing the compound concentration as the cells recover.

-

Clonal Isolation: Once a resistant population emerges (i.e., grows at concentrations >10x the original EC50), isolate single-cell clones.

-

Sequencing: Extract RNA from the resistant clones and sequence the NS5B (polymerase) gene to identify mutations responsible for resistance.

-

-

Significance: Identifying resistance mutations provides invaluable insight into the drug's binding site and mechanism. It also allows for the development of secondary assays to screen the compound against known drug-resistant viral variants.

Conclusion: Synthesizing a Comprehensive In Vitro Profile

References

-

Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery. Available at: [Link]

-

HCV Replicons: Overview and Basic Protocols. Methods in Molecular Biology. Available at: [Link]

-

HCV replicons: overview and basic protocols. PubMed. Available at: [Link]

-

In vitro studies of the toxicity of nucleoside analogues used in the treatment of HIV infection. PubMed. Available at: [Link]

-

Cell-based ELISA for Antiviral Research. Creative Diagnostics. Available at: [Link]

-

Cell-based antiviral assays for screening and profiling inhibitors against dengue virus. Methods in Molecular Biology. Available at: [Link]

-

Cell-based assays. VirusBank Platform. Available at: [Link]

-

Cell-based Assays to Identify Inhibitors of Viral Disease. ResearchGate. Available at: [Link]

-

Synthesis and antiviral evaluation of 2'-C-methyl analogues of 5-alkynyl- and 6-alkylfurano- and pyrrolo[2,3-d]pyrimidine ribonucleosides. PubMed. Available at: [Link]

-

Screening of in vitro cytotoxicity of nucleoside analogs in HapMap cell lines to identify predictive markers of drug sensitivity. AACR Journals. Available at: [Link]

-

HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Microbiology. Available at: [Link]

-

Practical updates in clinical antiviral resistance testing. Journal of Clinical Microbiology. Available at: [Link]

-

Hepatitis C Virus Replication Analysis. JoVE. Available at: [Link]

-

Evaluation of an antiviral drug combination: 2′-C-Me-A and GA. ResearchGate. Available at: [Link]

-

Synthesis and in vitro stability of nucleoside 5'-phosphonate derivatives. PubMed. Available at: [Link]

-

Assays to Measure the Activity of Influenza Virus Polymerase. Princeton University. Available at: [Link]

-

Viral Polymerases. Current Opinion in Structural Biology. Available at: [Link]

-

Approved Nucleoside and Nucleobase Analogs with Enzymes of the Human Nucleotide Metabolism. PLoS ONE. Available at: [Link]

-

Antiviral & Antimicrobial Testing. Charles River Laboratories. Available at: [Link]

-

Nucleoside analog cytotoxicity - focus on enzyme regulation, metabolism, and development of resistance. DiVA portal. Available at: [Link]

-

Influenza Antiviral Drug Resistance. Centers for Disease Control and Prevention. Available at: [Link]

-

Assays to Measure the Activity of Influenza Virus Polymerase. Springer Nature Experiments. Available at: [Link]

-

Structure-Activity Relationship of Heterobase-Modified 2'-C-Methyl Ribonucleosides as Inhibitors of Hepatitis C Virus RNA Replication. ResearchGate. Available at: [Link]

-

Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Available at: [Link]

-

Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Available at: [Link]

-

Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Taylor & Francis Online. Available at: [Link]

-

Profiling the in vitro drug-resistance mechanism of influenza A viruses towards the AM2-S31N proton channel blockers. Scientific Reports. Available at: [Link]

-

RdRp enzymatic activity. NCBI Bookshelf. Available at: [Link]

-

Assays to Measure the Activity of Influenza Virus Polymerase. ResearchGate. Available at: [Link]

-

FDA Publishes Guidance on Investigational In Vitro Diagnostics. BioPharm International. Available at: [Link]

-

2'-O-methylinosine. PubChem. Available at: [Link]

-

In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. FDA. Available at: [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. Available at: [Link]

-

The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. PubMed. Available at: [Link]

-

Draft Guidance for Industry: In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. FDA. Available at: [Link]

-

Highlights of the In Vitro Sections of the Draft ICH Drug Interaction Studies M12 Guideline and Comparison with Current Guidance. YouTube. Available at: [Link]

-

In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2. Antiviral Research. Available at: [Link]

-

Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. MDPI. Available at: [Link]

-

Synthesis of 2-C-hydroxymethylribofuranosylpurines as potent anti-hepatitis C virus (HCV) agents. PubMed. Available at: [Link]

-

Synthesis of 2'-C-beta-methyl-2'-deoxyguanosine. PubMed. Available at: [Link]

-

Regulatory Knowledge Guide for In Vitro Diagnostics. NIH's SEED. Available at: [Link]

-

Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

The Preparation and Characterization of 1-Methylinosine. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and antiviral evaluation of 2'-C-methyl analogues of 5-alkynyl- and 6-alkylfurano- and pyrrolo[2,3-d]pyrimidine ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-C-hydroxymethylribofuranosylpurines as potent anti-hepatitis C virus (HCV) agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

- 9. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 11. youtube.com [youtube.com]

- 12. In vitro studies of the toxicity of nucleoside analogues used in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. RdRp enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Profiling the in vitro drug-resistance mechanism of influenza A viruses towards the AM2-S31N proton channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Design and Evaluation of 2'-C-Methylinosine Phosphoramidate Prodrugs for HBV

The following technical guide is structured as an internal "Target Assessment & Development Protocol" for a pharmaceutical R&D team. It treats the 2'-C-methylinosine prodrug as a specific investigational candidate, synthesizing known medicinal chemistry principles (ProTide technology) with the specific biological challenges of Hepatitis B (HBV) and the safety lessons learned from the 2'-C-methyl purine class (e.g., BMS-986094).

Executive Summary & Rationale

The development of nucleoside analogs (NAs) for Hepatitis B Virus (HBV) has historically focused on 2'-deoxy-nucleosides (e.g., Entecavir, Tenofovir) due to the natural preference of the HBV Reverse Transcriptase (RT). However, the 2'-C-methyl ribonucleoside class—highly potent against HCV—presents a unique scaffold for exploration, particularly for HBV/HCV co-infection or as a strategy to bypass resistance mechanisms.

Why 2'-C-Methylinosine?

-

Metabolic Bypass: 2'-C-methylguanosine analogs often suffer from poor solubility and gastrointestinal toxicity. The inosine base serves as a "masked" guanosine precursor. Intracellularly, it is converted to Inosine Monophosphate (IMP) and subsequently to Guanosine Monophosphate (GMP) via IMP Dehydrogenase (IMPDH), potentially improving the therapeutic index.

-

ProTide Strategy: The parent nucleoside, 2'-C-methylinosine, is a poor substrate for initial phosphorylation by cellular kinases. Attaching a phosphoramidate (ProTide) moiety bypasses this rate-limiting step, delivering the monophosphate directly into the hepatocyte.

Critical Safety Warning: The 2'-C-methyl purine class is associated with severe cardiotoxicity and mitochondrial toxicity (e.g., BMS-986094). This guide prioritizes mitochondrial safety screening alongside antiviral efficacy.

Molecular Mechanism & Metabolic Activation

The therapeutic efficacy of a 2'-C-methylinosine prodrug hinges on its successful metabolic conversion to the active triphosphate species, 2'-C-methyl-GTP , which acts as a non-obligate chain terminator of the HBV polymerase.

The "Inosine Bypass" Pathway

Unlike adenosine analogs (which are deactivated by Adenosine Deaminase, ADA, to inosine), the inosine prodrug is designed to enter the guanylate pool.

-

Cell Entry: The lipophilic phosphoramidate prodrug passively diffuses into hepatocytes.

-

ProTide Cleavage:

-

CES1 (Carboxylesterase 1): Cleaves the ester moiety of the amino acid promoiety.

-

HINT1 (Histidine Triad Nucleotide Binding Protein 1): Hydrolyzes the P-N bond, releasing the nucleoside monophosphate (2'-C-Me-IMP).

-

-

Anabolic Conversion:

-

IMPDH (IMP Dehydrogenase): Converts 2'-C-Me-IMP to 2'-C-Me-XMP (Xanthosine monophosphate).

-

GMPS (GMP Synthase): Aminates XMP to form 2'-C-Me-GMP.

-

-

Active Triphosphate: Cellular kinases convert GMP

GDP -

Target Engagement: 2'-C-Me-GTP competes with endogenous dGTP for incorporation into the viral DNA by HBV Polymerase (Reverse Transcriptase). The 2'-C-methyl group causes steric clash, preventing translocation and terminating the DNA chain.

Pathway Visualization (DOT)

Caption: Metabolic activation pathway of 2'-C-methylinosine prodrug to the active guanosine triphosphate analog.

Chemical Synthesis Protocol

The synthesis of the phosphoramidate prodrug requires a convergent approach: synthesis of the modified nucleoside base followed by coupling with the phosphorochloridate.

Reagents & Materials

-

Nucleoside: 2'-C-methylinosine (commercially available or synthesized from 2'-C-methyladenosine via ADA deamination).

-

Phosphorochloridate: Phenyl-(methoxy-L-alaninyl)-phosphorochloridate (standard ProTide reagent).

-

Base: N-Methylimidazole (NMI) or tert-Butylmagnesium chloride (

BuMgCl). -

Solvent: Anhydrous THF or Pyridine.

Step-by-Step Synthesis Workflow

-

Nucleoside Preparation:

-

Dry 2'-C-methylinosine (1.0 eq) by co-evaporation with anhydrous pyridine (

). -

Suspend in anhydrous THF under Argon atmosphere.

-

-

Base Activation:

-